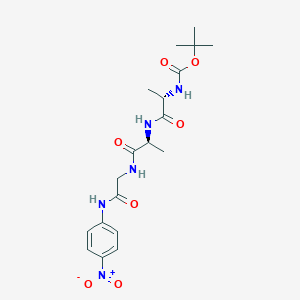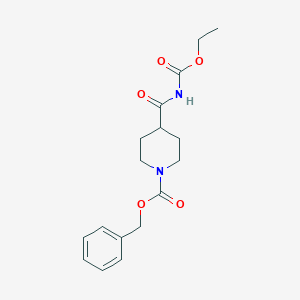
Boc-Ala-Ala-Gly-pNA
Vue d'ensemble
Description
“Boc-Ala-Ala-Gly-pNA” is a substrate for glycine endopeptidase (chymopapain M) from Papaya carica . It is a type of peptide nucleic acid (PNA) monomer .
Synthesis Analysis
The synthesis of “this compound” involves the use of Fmoc/Boc-protected PNA monomers. These monomers are synthesized on a multigram scale and are compatible with PNA oligomer synthesis using manual and automated protocols .Molecular Structure Analysis
The molecular formula of “this compound” is C19H27N5O7 . It is a PNA, a nucleic acid analog in which the normal phosphate bonds in DNA and RNA are replaced by a neutral peptide-like N- (2-aminoethyl)glycine backbone .Chemical Reactions Analysis
The synthesis of “this compound” involves the formation of peptide bonds between amino acids. This process requires selective acylation of a free amine . The basicity and nucleophilicity of amines are substantially reduced by amide formation .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 437.4 g/mol . It has 4 hydrogen bond donors and 7 hydrogen bond acceptors . Its topological polar surface area is 171 Ų .Applications De Recherche Scientifique
Peptide Substrate Applications
- Enzyme Substrate Studies: Boc-Ala-Ala-Gly-pNA has been utilized in enzyme studies, particularly in the investigation of proteases. For instance, research has shown that specific enzymes extracted from the green alga Codium fragile display significant activity towards this compound, differentiating them from trypsin-like serine proteases (Kadokami et al., 1990).
Peptide Interaction and Inhibition Studies
- Study of Oligopeptides Interactions: Investigations into oligopeptides with sequences such as Ala-Pro-Gly and Gly-Pro-Gly, which include BOC-Ala-Pro-Gly, have been undertaken to understand their role as substrates or inhibitors in the synthesis of hydroxyproline by protocollagen proline hydroxylase (Lorenzi et al., 1969).
Studies on Catalytic Activities
- Investigation of Catalytic Activities: Research into the catalytic activities of various peptides, including Boc-Asp-β-Ala-Gly-Ser-β-Ala-Gly-His-β-Ala-Gly, has been conducted to understand their role in hydrolyzing specific substrates, such as p-nitrophenyl acetate (Nishi et al., 1983).
Structural and Conformational Analyses
- Peptide Structure Analysis: The structural and conformational properties of peptides, including those similar to this compound, have been extensively studied. For example, the crystal structure of peptides like Boc-Gly-L-Ala-Aib-OMe provides insights into their helical nature and potential applications (Bosch et al., 1982).
Peptide Synthesis and Modification
- Peptide Synthesis: Advances in peptide synthesis have included the use of components like Boc-Gly-S-Ala-Aib-OMe, offering insights into the synthesis and structure of monothiated analogues of peptides (Jensen et al., 1985).
Applications in Quantitative Proteomic Studies
- Proteomics: Recent research has introduced novel approaches like TAG-TMTpro for proteomic studies, involving the introduction of residues like Ala or Gly to peptides prior to labeling, which is relevant to the study and application of peptides similar to this compound (Wu et al., 2022).
Mécanisme D'action
Target of Action
Boc-Ala-Ala-Gly-pNA is primarily a substrate for glycine endopeptidase (chymopapain M) . This enzyme, derived from Papaya carica, plays a crucial role in protein digestion and turnover.
Mode of Action
The compound interacts with its target, the glycine endopeptidase, through a process known as substrate-enzyme interaction . This interaction leads to the cleavage of the peptide bond in the substrate, facilitating its breakdown.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein digestion and absorption pathway . The compound, acting as a substrate, is broken down by the enzyme, leading to the release of individual amino acids. These amino acids can then be absorbed and utilized by the body.
Result of Action
The action of this compound results in the breakdown of the peptide into individual amino acids . This process is essential for the body’s protein turnover and the maintenance of homeostasis.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the enzyme it targets can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O7/c1-11(21-17(27)12(2)22-18(28)31-19(3,4)5)16(26)20-10-15(25)23-13-6-8-14(9-7-13)24(29)30/h6-9,11-12H,10H2,1-5H3,(H,20,26)(H,21,27)(H,22,28)(H,23,25)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBYCPAGJDVOM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)
![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)

![tert-butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1381119.png)


![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B1381123.png)






